3-Chloro-4-fluorophenylacetic acid
Overview
Description
3-Chloro-4-fluorophenylacetic acid: is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with chlorine and fluorine sources in the presence of a catalyst such as aluminum chloride . The reaction conditions often include:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 3-Chloro-4-fluorobenzoic acid.
Reduction: Formation of 3-Chloro-4-fluorophenylethanol.
Scientific Research Applications
3-Chloro-4-fluorophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylacetic acid
- 4-Fluorophenylacetic acid
- 3,4-Dichlorophenylacetic acid
Comparison
3-Chloro-4-fluorophenylacetic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGMOMOMNTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378669 | |
Record name | 3-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-79-3 | |
Record name | 3-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chloro-4-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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